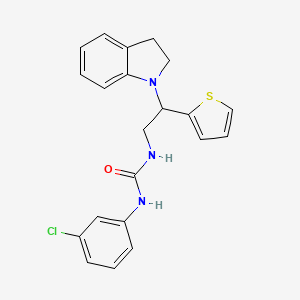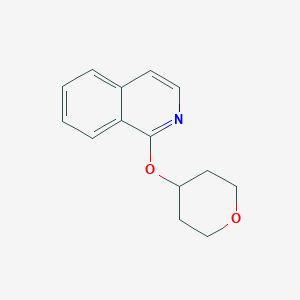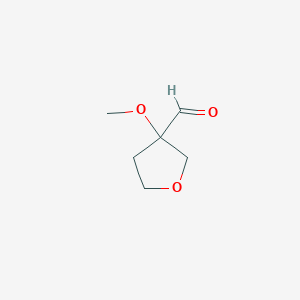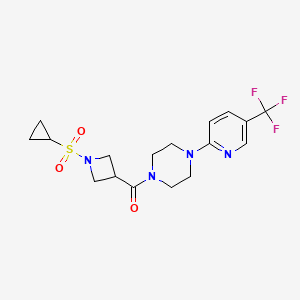
1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a urea derivative characterized by the presence of a 3-chlorophenyl group and a unique combination of indolinyl and thiophenyl groups attached to the urea moiety. This structure suggests potential biological activity, which could be explored for various pharmacological applications.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar compounds have been synthesized. For instance, 1-aryl-3-(2-chloroethyl) ureas were synthesized from alkylanilines and 4-phenylbutyric acid, indicating a possible route for the synthesis of chlorophenyl ureas . Additionally, 1,3-disubstituted ureas with various phenyl fragments were synthesized with yields ranging from 33 to 80%, suggesting that the synthesis of such compounds is feasible and can be optimized for better yields .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of a 3-chlorophenyl group could potentially increase the lipophilicity of the molecule, which may affect its ability to interact with biological targets. The indolinyl and thiophenyl groups could also contribute to the molecule's binding affinity and selectivity towards certain receptors or enzymes.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. For example, the presence of the chlorophenyl group might allow for further halogenation or nucleophilic substitution reactions . The flexibility of the molecule, as indicated by the presence of the ethoxyethyl chain in related compounds, could also be important for the interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The chlorophenyl group in the compound may affect its solubility in organic solvents, while the indolinyl and thiophenyl groups could impact the compound's stability and reactivity. The hypocholesteremic effect observed in similar compounds suggests that the compound may also possess desirable biological properties .
科学的研究の応用
Synthesis and Biological Activity
The synthesis of novel urea derivatives has been explored, highlighting their potential as plant growth regulators and in the development of new pharmacological agents. Song Xin-jian et al. (2006) synthesized novel derivatives showing activity as plant growth regulators, emphasizing the utility of urea compounds in agricultural sciences (Song Xin-jian et al., 2006).
Corrosion Inhibition
Research by B. Mistry et al. (2011) on 1,3,5-triazinyl urea derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments, indicating the relevance of such compounds in materials science and engineering (B. Mistry et al., 2011).
Anticonvulsant Activities
A study on 1-[(3-chlorophenyl)phenylmethyl]urea revealed its anticonvulsant activity, increasing the threshold for convulsions and affecting the bioelectric activity and ion content in brain structures, showcasing the therapeutic potential of urea derivatives in neuropharmacology (A. I. Vengerovskii et al., 2014).
Antioxidant Activity
The synthesis of urea, thiourea, and selenourea derivatives with thiazole moieties by M. V. Bhaskara Reddy et al. (2015) and their evaluation for antioxidant activity highlights the chemical versatility of urea derivatives and their potential as antioxidants in therapeutic applications (M. V. Bhaskara Reddy et al., 2015).
Photodegradation and Hydrolysis Studies
Investigations into the photodegradation and hydrolysis of substituted urea pesticides, such as those by G. Gatidou and E. Iatrou (2011), provide valuable information on the environmental fate and stability of these compounds, essential for assessing their environmental impact and for the development of more sustainable agrochemicals (G. Gatidou & E. Iatrou, 2011).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c22-16-6-3-7-17(13-16)24-21(26)23-14-19(20-9-4-12-27-20)25-11-10-15-5-1-2-8-18(15)25/h1-9,12-13,19H,10-11,14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGNRGJDNPALDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-chloro-2-methoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2551430.png)
![2-[cyano(3-ethylphenyl)amino]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2551433.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2551439.png)

![4-[(chloroacetyl)amino]-N-propylbenzamide](/img/structure/B2551441.png)
![Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2551442.png)
![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)
![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate](/img/structure/B2551449.png)
![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)


